2,7-Diazaspiro[4.4]nonan-1-one hydrochloride
Overview
Description
2,7-Diazaspiro[4.4]nonan-1-one hydrochloride is a chemical compound with the molecular formula C₇H₁₃ClN₂O and a molecular weight of 176.65 g/mol It is a spirocyclic compound, characterized by a unique structure where two nitrogen atoms are incorporated into a spiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Diazaspiro[4.4]nonan-1-one hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety in the production process .
Chemical Reactions Analysis
Types of Reactions
2,7-Diazaspiro[4.4]nonan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
2,7-Diazaspiro[4.4]nonan-1-one hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,7-Diazaspiro[4.4]nonan-1-one hydrochloride involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2,7-Diazaspiro[4.4]nonan-1-one hydrochloride can be compared with other spirocyclic compounds, such as:
2-Methyl-2,7-Diazaspiro[4.4]nonan-1-one hydrochloride: This compound has a similar structure but with a methyl group substitution, which can alter its chemical properties and reactivity.
1,7-Diazaspiro[4.4]nonan-6-one hydrochloride: This compound differs in the position of the nitrogen atoms within the spiro ring, leading to different chemical and biological properties.
Properties
IUPAC Name |
2,7-diazaspiro[4.4]nonan-1-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O.ClH/c10-6-7(2-4-9-6)1-3-8-5-7;/h8H,1-5H2,(H,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUDLZPWCKCCRIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CCNC2=O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1203682-17-0 | |
Record name | 2,7-diazaspiro[4.4]nonan-1-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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